molecular formula C12H21NO4 B135026 1-Boc-2-piperidineacetic acid CAS No. 149518-50-3

1-Boc-2-piperidineacetic acid

Cat. No.: B135026
CAS No.: 149518-50-3
M. Wt: 243.3 g/mol
InChI Key: CKAXJDBTNNEENW-UHFFFAOYSA-N
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Description

1-Boc-2-piperidineacetic acid, also known as (1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-2-piperidinyl)acetic acid, is a unique chemical compound . It has an empirical formula of C12H21NO4 and a molecular weight of 243.30 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)(C)OC(=O)N1CCCCC1CC(O)=O . The InChI key for this compound is CKAXJDBTNNEENW-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

  • Peptide Synthesis and Molecular Design :

    • Stereospecific Synthesis for Peptides : 1-Boc-2-piperidineacetic acid derivatives have been synthesized for use as conformational constraints in peptides. For instance, Gomez-Monterrey et al. (1993) demonstrated the synthesis of ethyl (2R,3S)-3-tert-butyloxycarbonylamino-2-piperidineacetic acid, which can be suitably protected and used in peptide synthesis (Gomez-Monterrey et al., 1993).
    • Synthesis of Pharmaceutically Relevant Compounds : Sheikh et al. (2012) explored the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, which are important in pharmaceuticals. This process involves lithiation-substitution of N-Boc-2-phenylpyrrolidine or -piperidine (Sheikh et al., 2012).
  • Molecular Structure Analysis and Complex Formation :

    • Crystal and Molecular Structure Studies : Dega-Szafran et al. (2004) analyzed the crystal and molecular structure of the 2:1 complex of 1-piperidineacetic acid with perchloric acid, contributing to our understanding of molecular interactions and structures (Dega-Szafran et al., 2004).
    • Conformational Analysis via X-ray and Spectroscopic Methods : Dega-Szafran et al. (2002) conducted a conformational analysis of 1-piperidineacetic acid, employing X-ray diffraction and FTIR, which helps in understanding the molecular conformations and their stability (Dega-Szafran et al., 2002).
  • Role in Synthesis of Complex Molecules and Derivatives :

    • Synthesis of GPCR Target Compounds : Xie et al. (2004) developed a synthetic route for 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives, which are useful for synthesizing compounds targeting G protein-coupled receptors (GPCR) (Xie et al., 2004).

Safety and Hazards

The safety information for 1-Boc-2-piperidineacetic acid indicates that it has the GHS07 pictogram, with hazard statements H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Mechanism of Action

1-Boc-2-piperidineacetic acid, also known as n-boc-2-piperidineacetic acid, is a compound with a molecular weight of 243.3 . The following sections will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXJDBTNNEENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407888
Record name [1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149518-50-3
Record name [1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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